6-cyclopropyl-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted one-pot synthesis methods, which are efficient and catalyst-free. This approach can yield 5-substituted isoxazoles from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridines and isoxazole derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.
Uniqueness
What sets 6-CYCLOPROPYL-1,3-DIMETHYL-N~4~-(3-PHENYL-5-ISOXAZOLYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific reactivity and potential applications. The presence of the cyclopropyl group, dimethyl group, and isoxazole ring makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H19N5O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-cyclopropyl-1,3-dimethyl-N-(3-phenyl-1,2-oxazol-5-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-12-19-15(10-16(14-8-9-14)22-20(19)26(2)24-12)21(27)23-18-11-17(25-28-18)13-6-4-3-5-7-13/h3-7,10-11,14H,8-9H2,1-2H3,(H,23,27) |
InChI Key |
YCFJXCLYFOWEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=NO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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